molecular formula C14H16O6Si2 B14253918 Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane CAS No. 372516-37-5

Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane

Cat. No.: B14253918
CAS No.: 372516-37-5
M. Wt: 336.44 g/mol
InChI Key: PJOFKUSVJPRCJZ-UHFFFAOYSA-N
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Description

Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane is a complex organosilicon compound characterized by the presence of multiple hydroxyl groups and a silane core. This compound is notable for its unique structural features, which include a phenyl ring substituted with hydroxyl groups and a silane moiety. It is primarily used in various scientific and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane typically involves the reaction of silane precursors with phenyl derivatives under controlled conditions. One common method includes the use of trihydroxysilylphenyl compounds as starting materials, which are then subjected to ethenylation reactions to introduce the ethenyl group. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: Employed in the development of biocompatible materials and as a functional group in biomolecule conjugation.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive hydroxyl groups and silane functionality.

Mechanism of Action

The mechanism of action of trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane involves its ability to form strong covalent bonds with various substrates. The hydroxyl groups can engage in hydrogen bonding and other intermolecular interactions, while the silane moiety can undergo hydrolysis and condensation reactions. These properties make it a versatile compound for modifying surfaces and creating functional materials.

Comparison with Similar Compounds

Similar Compounds

    Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethynyl]phenyl]silane: Similar in structure but contains an ethynyl group instead of an ethenyl group.

    Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)methyl]phenyl]silane: Contains a methyl group instead of an ethenyl group.

Uniqueness

Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane is unique due to its combination of hydroxyl and ethenyl groups, which provide distinct reactivity and functional properties. This makes it particularly useful in applications requiring both hydrophilicity and the ability to undergo polymerization or cross-linking reactions.

Properties

CAS No.

372516-37-5

Molecular Formula

C14H16O6Si2

Molecular Weight

336.44 g/mol

IUPAC Name

trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane

InChI

InChI=1S/C14H16O6Si2/c15-21(16,17)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)22(18,19)20/h1-10,15-20H

InChI Key

PJOFKUSVJPRCJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[Si](O)(O)O)[Si](O)(O)O

Origin of Product

United States

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